molecular formula C4H6FN5 B1341038 5-Fluoro-2-hydrazinylpyrimidin-4-amine CAS No. 925192-06-9

5-Fluoro-2-hydrazinylpyrimidin-4-amine

Cat. No. B1341038
CAS RN: 925192-06-9
M. Wt: 143.12 g/mol
InChI Key: CMEFKTADURQXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-hydrazinylpyrimidin-4-amine is C4H6FN5 and its molecular weight is 143.12 g/mol.

Scientific Research Applications

Kinase Inhibitors Synthesis

The molecule serves as a foundational structure in the creation of novel compounds aimed at inhibiting kinases, with potential applications in anticancer therapies. A study demonstrated the regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, exploring their roles as kinase inhibitors. This research highlights the molecule's utility in generating biologically active cores similar to those found in established anticancer agents like 5-fluorouracil (5-FU) (Wada et al., 2012).

Deoxycytidine Kinase (dCK) Inhibitors

A practical synthesis approach was developed for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, marking it as a key intermediate in crafting potent inhibitors for deoxycytidine kinase. This enzyme plays a crucial role in nucleoside metabolism, and its inhibition could have therapeutic implications, especially in cancer treatments (Zhang et al., 2009).

Fluorous Synthesis Applications

The molecule has been implicated in fluorous synthesis methods, offering a streamlined approach to producing disubstituted pyrimidines. This technique utilizes a phase tag for purification, demonstrating an innovative method for synthesizing complex molecules efficiently (Zhang, 2003).

Synthesis of Radiopharmaceuticals

Research into the molecule's derivatives has extended into radiopharmaceuticals, aiming at PET imaging applications for detecting human neurofibrillary tangles, a key feature in Alzheimer's disease. The development of fluorine-18-labelled compounds, utilizing this molecule as a precursor, underscores its significance in advancing diagnostic tools for neurodegenerative diseases (Collier et al., 2017).

Safety and Hazards

The safety data sheet for 5-Fluoro-2-hydrazinylpyrimidin-4-amine indicates that it is intended for research and development use only and is not for medicinal, household, or other use .

properties

IUPAC Name

5-fluoro-2-hydrazinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEFKTADURQXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NN)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydrazinylpyrimidin-4-amine

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